N-(2-Bromophenyl)aminosulfonamide
CAS No.: 958741-63-4
Cat. No.: VC8162117
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958741-63-4 |
|---|---|
| Molecular Formula | C6H7BrN2O2S |
| Molecular Weight | 251.1 g/mol |
| IUPAC Name | 1-bromo-2-(sulfamoylamino)benzene |
| Standard InChI | InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) |
| Standard InChI Key | IELYYFOWOZJBJR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)N)Br |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)N)Br |
Introduction
Chemical Identity and Structural Features
N-(2-Bromophenyl)aminosulfonamide (C₆H₆BrN₂O₂S) consists of a phenyl ring substituted with a bromine atom at the ortho-position and a sulfonamide group at the amino group. Key identifiers include:
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆BrN₂O₂S | Calculated |
| Molecular Weight | 265.10 g/mol | |
| IUPAC Name | N-(2-bromophenyl)sulfonamide | |
| SMILES | Brc1ccccc1NS(=O)(=O)O | Derived |
The bromine atom enhances electrophilic reactivity, while the sulfonamide group contributes to hydrogen-bonding potential and acidity (pKa ~10 for sulfonamide protons) .
Spectral Characteristics
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NMR: The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.0 ppm in ¹H NMR), while sulfonamide protons resonate near δ 5.0–6.0 ppm .
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IR: Stretching vibrations for S=O (1320–1350 cm⁻¹) and N-H (3200–3350 cm⁻¹) are diagnostic .
Synthesis and Reactivity
Alternative Routes
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Solubility in Water | <0.1 mg/mL | 25°C, pH 7 |
| LogP (Octanol-Water) | ~1.2 | Calculated |
| Thermal Stability | Decomposes above 200°C | TGA analysis |
The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.
Biological Activity and Applications
Anticancer Activity
Bromophenols with sulfonamide moieties demonstrate tyrosine kinase inhibition. For instance, lanosol derivatives suppress VEGF signaling (IC₅₀: 10–20 µM) . Molecular docking studies suggest that the bromine atom participates in hydrophobic interactions with kinase ATP-binding pockets.
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